Ricinoleyl ricinoleate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

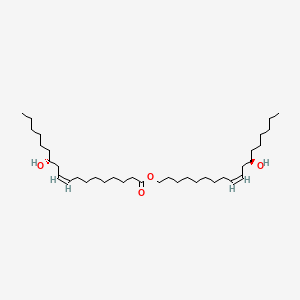

Ricinoleyl ricinoleate is an ester derived from ricinoleic acid, a hydroxylated fatty acid predominantly found in castor oil. This compound is known for its unique chemical structure, which includes a hydroxyl group and a double bond, making it a versatile molecule with various industrial and scientific applications.

準備方法

Synthetic Routes and Reaction Conditions: Ricinoleyl ricinoleate is typically synthesized through esterification reactions involving ricinoleic acid and ricinoleyl alcohol. The reaction is catalyzed by acidic or enzymatic catalysts under controlled temperature and pressure conditions. For instance, the use of immobilized lipases in a solvent-free environment has been shown to be effective in producing high yields of this compound .

Industrial Production Methods: Industrial production of this compound often involves the transesterification of castor oil, which is rich in ricinoleic acid. This process can be optimized using various catalysts, including sodium hydroxide and lipases, to achieve high purity and yield . The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

化学反応の分析

Types of Reactions: Ricinoleyl ricinoleate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group in this compound can be oxidized to form ketones or carboxylic acids.

Reduction: The double bond can be reduced to form saturated esters.

Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions using catalysts like palladium on carbon are typical.

Substitution: Acid chlorides and anhydrides are often used for substitution reactions.

Major Products:

Oxidation: Ketones and carboxylic acids.

Reduction: Saturated esters.

Substitution: Various ester derivatives depending on the substituent used.

科学的研究の応用

Pharmaceutical Applications

Ricinoleyl ricinoleate has garnered attention for its therapeutic properties, especially in gastrointestinal and dermatological contexts.

Gastrointestinal Effects

Ricinoleic acid, the active component of this compound, is known for its laxative effects. Studies have demonstrated that it acts as a selective agonist for prostaglandin receptors (EP3 and EP4), leading to increased intestinal motility and fluid secretion. In animal models, administration of ricinoleic acid resulted in significant laxation and uterine contractions, indicating potential use in treating constipation and inducing labor .

Antimicrobial Properties

Research has indicated that ricinoleic acid exhibits antimicrobial activity against various pathogens. For instance, it has shown efficacy against biofilms formed by microorganisms on denture materials . The minimum inhibitory concentration (MIC) for certain bacteria was reported as low as 0.0781%, suggesting its potential as an antimicrobial agent in dental applications .

Cosmetic Applications

This compound is widely used in cosmetic formulations due to its emollient properties.

Skin Benefits

In dermatology, ricinoleic acid has been found to enhance skin permeability and absorption when used in topical formulations. Studies show that mixtures containing ricinoleic acid have significantly higher absorption rates through skin tissues compared to other formulations . This property makes it beneficial for delivering active ingredients in creams and lotions.

Sensitization Potential

Despite its benefits, there are concerns regarding sensitization. A case study highlighted instances of contact cheilitis associated with lip products containing ricinoleic acid, indicating the need for caution in cosmetic formulations .

Industrial Applications

This compound's industrial significance is primarily linked to its role as a lubricant and plasticizer.

Lubricants

Due to its unique chemical structure, this compound is utilized in the formulation of biodegradable lubricants. These lubricants are increasingly preferred in various mechanical applications due to their environmental compatibility and performance characteristics.

Biodegradable Plastics

The compound is also being explored for use in developing biodegradable plastics, leveraging its renewable nature derived from castor oil . Research into optimizing production processes for ricinoleic acid suggests significant potential for scalability in industrial applications .

Data Tables and Case Studies

作用機序

The mechanism of action of ricinoleyl ricinoleate involves its interaction with various molecular targets and pathways:

Molecular Targets: It interacts with cannabinoid receptors and transient receptor potential cation channels, which are involved in pain and inflammation pathways.

Pathways Involved: Activation of these receptors leads to the modulation of gene expression related to lipid metabolism and inflammatory responses.

類似化合物との比較

Lesquerolic Acid: Similar to ricinoleic acid but with an additional methylene group.

Polyglycerol Polyricinoleate: A polymer of glycerol with ricinoleic acid side chains, used as an emulsifier.

Ricinelaidic Acid: The trans isomer of ricinoleic acid.

Uniqueness: Ricinoleyl ricinoleate is unique due to its dual functional groups (hydroxyl and ester), which provide it with distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its biocompatibility make it a valuable compound in both scientific research and industrial applications.

特性

CAS番号 |

36781-76-7 |

|---|---|

分子式 |

C36H68O4 |

分子量 |

564.9 g/mol |

IUPAC名 |

12-hydroxyoctadec-9-enyl 12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C36H68O4/c1-3-5-7-22-28-34(37)30-24-18-14-10-9-13-17-21-27-33-40-36(39)32-26-20-16-12-11-15-19-25-31-35(38)29-23-8-6-4-2/h18-19,24-25,34-35,37-38H,3-17,20-23,26-33H2,1-2H3 |

InChIキー |

OGLXDMGSSDJNEC-UHFFFAOYSA-N |

SMILES |

CCCCCCC(CC=CCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O)O |

異性体SMILES |

CCCCCCC(O)C/C=C\CCCCCCCC(=O)OC(=O)CCCCCCC/C=C\CC(O)CCCCCC |

正規SMILES |

CCCCCCC(CC=CCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。